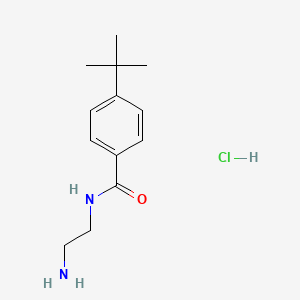

N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride

Description

N-(2-Aminoethyl)-4-tert-butylbenzamide hydrochloride is a benzamide derivative featuring a 2-aminoethylamine backbone linked to a 4-tert-butyl-substituted benzoyl group. The tert-butyl substituent is notable for its steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding compared to analogs with halogens or heterocyclic groups.

Properties

IUPAC Name |

N-(2-aminoethyl)-4-tert-butylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-13(2,3)11-6-4-10(5-7-11)12(16)15-9-8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHIIMXXNAUVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the following molecular formula: CHClN (Figure 1). The compound features a benzamide core substituted with a tert-butyl group and an aminoethyl side chain, which enhances its lipophilicity and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a ligand in various receptor studies, influencing pathways associated with neurotransmission and cellular signaling .

Key Mechanisms:

- Receptor Modulation : The compound has been investigated for its potential to modulate neurotransmitter receptors, which may enhance cognitive functions by increasing acetylcholine levels in the brain .

- Inhibition of Enzymes : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects .

Antiparasitic Activity

Recent research highlights the compound's efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro studies demonstrated that derivatives of N-(2-aminoethyl)-4-tert-butylbenzamide exhibited potent antiparasitic activity with an EC as low as 0.001 μM for some analogues. These compounds showed favorable pharmacokinetic properties, including good oral bioavailability and plasma stability .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It exhibited significant inhibitory effects on various cancer cell lines, with IC values indicating potent activity. For instance, one study reported that related benzamide derivatives induced G2/M phase arrest in cancer cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

Neuroprotective Properties

Research indicates that compounds similar to N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride exhibit neuroprotective effects. For instance, a family of benzamide compounds has been shown to prevent dopamine depletion in models of Parkinson's disease by inhibiting the neurotoxic effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . While this compound specifically has not been extensively studied in this context, its structural analogs suggest potential for similar neuroprotective mechanisms.

Cholinesterase Inhibition

Compounds derived from benzamide structures have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The inhibition of these enzymes can have therapeutic implications for conditions such as Alzheimer's disease, where cholinergic signaling is impaired.

Antimicrobial Activity

Antimicrobial Screening

this compound has been included in studies assessing antimicrobial activity against various pathogens. A library of aminobenzamide derivatives was synthesized and screened for antimicrobial properties against Gram-positive and Gram-negative bacteria . This screening demonstrated that certain derivatives showed promising activity against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

Mechanism of Action

The antimicrobial efficacy of benzamide derivatives may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The cationic nature of some derivatives enhances their interaction with negatively charged bacterial membranes, leading to increased permeability and cell death .

Biochemical Research

Proteomics Research

this compound is utilized in proteomics research as a biochemical tool. Its properties allow for the study of protein interactions and functions within biological systems . The compound's ability to modify protein activity makes it a valuable asset in understanding complex biochemical pathways.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiparasitic Agents: N-(2-Aminoethyl)benzamide Derivatives

A series of N-(2-aminoethyl)benzamide derivatives (e.g., compounds 12–17, 20–23, 65–69) were synthesized as inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis . Key structural variations and findings include:

Key Observations :

- For example, compound 12 (98% yield) with dual 2,4-dichloro groups showed high synthetic efficiency and likely strong parasiticidal activity .

- Steric Effects : Bulky substituents like isopropyl (compound 69 ) reduced yields (54%) compared to smaller groups, suggesting synthetic challenges with steric hindrance . The tert-butyl group in the target compound may similarly impact synthesis efficiency.

- Methoxy Modifications : Compound 15 (63% yield) introduced a methoxy group, which could modulate solubility and hydrogen-bonding interactions .

Neuroactive Ligands: Imidazoline I₂ Receptor and MAO Inhibitors

Imidazoline I₂ Receptor Ligands

- RO16-1649 (N-(2-aminoethyl)-4-chlorobenzamide hydrochloride): This analog, featuring a 4-chloro substituent, is a high-affinity I₂ receptor ligand studied for neuroprotective effects . Compared to the tert-butyl variant, the chloro group may enhance receptor binding through stronger electronic interactions.

- RO41-1049 (N-(2-aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide hydrochloride): Incorporates a thiazole ring, demonstrating that heterocyclic modifications can diversify pharmacological profiles .

MAO Inhibitors

- Lazabemide (N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride): A selective MAO-B inhibitor with a pyridine core, highlighting how aromatic heterocycles (vs. benzene) can shift enzyme specificity .

However, this could reduce solubility, necessitating formulation adjustments.

Anti-HIV Macrocycles

These macrocycles emphasize the role of aminoethyl groups in chelating metal ions critical for viral replication . The tert-butyl variant’s rigid structure might hinder macrocycle formation but could stabilize interactions with hydrophobic viral targets.

Discussion: Substituent Effects on Activity and Physicochemical Properties

- Lipophilicity : The tert-butyl group likely increases logP compared to chloro or fluoro substituents, favoring membrane permeability but risking solubility issues.

- Target Selectivity : Chloro/trifluoromethyl groups (e.g., in 65 , 12 ) may favor parasiticidal activity, while heterocycles (thiazole in RO41-1049) or pyridines (lazabemide) shift activity toward neurological targets .

- Synthetic Feasibility : High yields (>75%) are achievable with electron-withdrawing substituents (e.g., 12 , 65 ), but bulky groups (isopropyl in 69 ) reduce efficiency .

Preparation Methods

General Synthetic Approach

The synthesis of N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride typically follows a sequence involving:

- Preparation of the 4-tert-butylbenzamide intermediate

- Introduction of the 2-aminoethyl group on the amide nitrogen

- Conversion to the hydrochloride salt for stability and handling

This approach often involves acylation reactions using 4-tert-butylbenzoyl chloride or related activated derivatives, followed by amination with 2-aminoethyl compounds.

Preparation of 4-tert-butylbenzamide Intermediates

A foundational step is the synthesis of 4-tert-butylbenzamide derivatives, which serve as precursors.

- Method : Reaction of tert-butylamine with 4-substituted benzoyl chlorides in an organic solvent such as benzene or toluene under controlled temperature conditions.

- Yields : High yields are reported, typically 77–92% depending on substituents and reaction conditions.

- Characterization : Products are confirmed by melting points and proton nuclear magnetic resonance (NMR) spectroscopy, showing characteristic aromatic and tert-butyl proton signals.

Example Data Table: Preparation of N-tert-butyl 4-substituted benzamides

| Entry | Starting Amine (g, mol) | Benzoyl Chloride (g, mol) | Solvent | Yield (%) | Mp (°C) | Key NMR Shifts (ppm) |

|---|---|---|---|---|---|---|

| 1 | tert-butylamine 14.6 g (0.2) | 4-nitrobenzoyl chloride 18.6 g (0.1) | Benzene | 77 | 162-163 | 8.257 (d, 2H), 7.878 (d, 2H), 1.5 (s, 9H) |

| 2 | tert-butylamine 4.38 g (0.06) | 4-cyanobenzoyl chloride 5.08 g (0.03) | Benzene | 92 | 146-148 | 7.829 (d, 2H), 7.69 (d, 2H), 1.48 (s, 9H) |

| 3 | tert-butylamine 4.72 g (0.065) | 4-methylbenzoyl chloride 5.02 g (0.0325) | Benzene | 89 | 114-116 | 7.615 (d, 2H), 7.193 (d, 2H), 1.46 (s, 9H) |

Source: Patent AU700984B2, Examples 2-6

Introduction of the 2-Aminoethyl Group

The key step to obtain N-(2-aminoethyl)-4-tert-butylbenzamide involves the attachment of the 2-aminoethyl moiety to the benzamide nitrogen.

- Typical Route : Amidation of 4-tert-butylbenzoyl chloride with 2-aminoethylamine (ethylenediamine) or via transamidation reactions.

- Alternative Methods : Transamidation from secondary or tertiary amides using ammonia sources without catalysts has been reported, although specific to other benzamide derivatives.

- Conditions : Reaction is often performed under reflux in inert solvents such as benzene or dichloromethane, with controlled temperature to avoid side reactions.

Hydrochloride Salt Formation

The free base N-(2-aminoethyl)-4-tert-butylbenzamide is converted to its hydrochloride salt to enhance stability and solubility.

- Method : Treatment of the free amine with hydrochloric acid (HCl) in an appropriate solvent, often at controlled temperatures (below 50 °C).

- Crystallization : The hydrochloride salt precipitates as white or yellowish crystals, which are isolated by filtration, washed with cold solvent, and dried.

- Purification : Activated carbon treatment and recrystallization from ethanol or other solvents improve purity.

Detailed Stepwise Preparation Procedure (Illustrative)

| Step | Description | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Acylation of tert-butylamine with 4-tert-butylbenzoyl chloride | tert-butylamine, 4-tert-butylbenzoyl chloride, benzene, reflux | Formation of N-tert-butyl 4-tert-butylbenzamide intermediate with ~85% yield |

| 2 | Amidation with 2-aminoethylamine | 2-aminoethylamine, solvent (e.g., dichloromethane), stirring, reflux | Formation of N-(2-aminoethyl)-4-tert-butylbenzamide free base |

| 3 | Hydrochloride salt formation | HCl gas or HCl solution, low temperature (<50 °C) | Precipitation of hydrochloride salt, filtration, washing, drying |

| 4 | Purification | Activated carbon treatment, recrystallization | High purity product suitable for pharmaceutical use |

Research Findings and Optimization Notes

- Solvent Choice : Benzene and dichloromethane are commonly used, but safety considerations suggest alternatives like toluene or ethyl acetate can be explored.

- Temperature Control : Maintaining temperatures below 60 °C during acylation and amidation prevents decomposition and side reactions.

- Yield Optimization : Using stoichiometric ratios close to 1:1 for amine and acid chloride, with slow addition of acid chloride, improves yield and purity.

- Purification : Activated carbon treatment effectively removes colored impurities; recrystallization enhances crystal quality.

- Characterization : Proton NMR and melting point determination are standard for confirming structural integrity and purity.

Summary Table of Preparation Conditions and Yields

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Acylation temperature | 20–60 °C | Controlled to avoid side reactions |

| Reaction time (acylation) | 2–4 hours | Ensures complete conversion |

| Amidation temperature | Reflux (40–60 °C) | Promotes efficient coupling |

| Amidation time | 3–6 hours | Sufficient for amide bond formation |

| Hydrochloride formation | <50 °C | Prevents decomposition |

| Yield (overall) | 75–90% | Dependent on purification efficiency |

| Purity | >98% (HPLC or NMR) | Pharmaceutical grade |

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride?

Answer:

The compound is synthesized via a multi-step route involving:

- Alkylation : Reacting 4-tert-butylbenzoyl chloride with a protected ethylenediamine derivative (e.g., N-Boc-2-aminoacetaldehyde) to form the benzamide intermediate .

- Deprotection : Removal of the Boc group using HCl in dioxane or methanol to generate the free amine .

- Salt Formation : Final purification as the hydrochloride salt via HPLC or precipitation, yielding 54–76% depending on substituents (e.g., analogous compounds in , such as 69 ) .

Key reagents and conditions include anhydrous solvents (DMF, DCM) and controlled temperature (0–25°C) to minimize side reactions .

Basic: What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Answer:

- 1H NMR (300 MHz, d6-DMSO) : Peaks for tert-butyl (δ ~1.3 ppm), aromatic protons (δ 7.2–8.0 ppm), and ethylenediamine backbone (δ 2.5–3.5 ppm) confirm the core structure. Discrepancies in splitting patterns may indicate stereochemical purity .

- ESI-MS : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight. For example, a compound with m/z 365.2 corresponds to C₁₃H₂₀ClN₂O₂ .

- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers optimize synthetic yield while minimizing impurities?

Answer:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzoyl chloride to amine to ensure complete acylation .

- Temperature Control : Maintain reactions at 0–5°C during benzoylation to suppress hydrolysis of the acyl chloride .

- Purification : Employ preparative HPLC with 0.1% TFA in the mobile phase to resolve diastereomers or unreacted starting materials (e.g., compounds 5.1.1.18 and 5.1.1.19 in showed 51% vs. 90% yields due to isomer separation) .

Advanced: How should researchers resolve contradictions in NMR data for structurally similar derivatives?

Answer:

- Purity Verification : Re-crystallize or re-purify the compound to exclude solvent or salt artifacts (e.g., HCl salt peaks in DMSO-d6 may overlap with amine signals) .

- Comparative Analysis : Cross-reference with published spectra of analogs. For example, tert-butyl substituents in compounds show consistent δ 1.3 ppm shifts, whereas chloro-substituted analogs (e.g., 65 ) exhibit aromatic proton upfield shifts due to electron-withdrawing effects .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Advanced: How does structural modification of the benzamide scaffold affect biological activity?

Answer:

- Substituent Effects : The tert-butyl group enhances lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., chloro in RO16-6491, ). This modification may improve CNS penetration in Trypanosoma brucei inhibitors .

- Ethylenediamine Linker : Shortening or elongating the chain reduces activity, as seen in SAR studies of similar compounds (e.g., 20–23 in with varied chloro positions showed 53–92% yields but divergent bioactivity) .

- Salt Form : Hydrochloride salts improve solubility for in vitro assays, while free bases are preferred for in vivo pharmacokinetics .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Temperature : Store at +5°C in airtight containers to prevent hygroscopic degradation .

- Solubility : Dissolve in DMSO (10 mM stock) for biological assays, or in methanol/water for HPLC analysis .

- Stability : Monitor via periodic NMR or LC-MS; degradation products (e.g., free amine from HCl salt hydrolysis) appear as new peaks at δ 8.5–9.0 ppm (NH₂) .

Advanced: How can researchers validate the compound’s role in targeting specific enzymes or receptors?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with Trypanosoma brucei enzymes, leveraging the tert-butyl group’s hydrophobic pocket occupancy .

- Enzymatic Assays : Compare IC₅₀ values against analogs (e.g., 65–69 in showed sub-µM inhibition, suggesting the benzamide scaffold is critical) .

- Mutagenesis : Engineer receptor mutants (e.g., T. brucei PDE inhibitors) to identify binding residues via activity loss .

Basic: What safety precautions are required during synthesis and handling?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact with acyl chlorides or HCl vapors .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM, methanol) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

- Scale-Up Adjustments : Increase stirring efficiency and cooling capacity to maintain exothermic reactions (e.g., benzoylation) at ≤25°C .

- Alternative Protecting Groups : Replace Boc with Fmoc for easier deprotection under mild conditions (e.g., piperidine in DMF) .

- Work-Up Optimization : Extract impurities with ethyl acetate/water partitions before salt formation .

Advanced: What computational tools can predict the compound’s physicochemical properties?

Answer:

- LogP Calculation : Use MarvinSketch or ChemAxon to estimate logP (~2.5 for tert-butyl vs. 1.8 for chloro analogs) .

- pKa Prediction : ADMET Predictor estimates the ethylenediamine’s pKa (~8.5), critical for protonation state in biological assays .

- Solubility : ACD/Percepta predicts aqueous solubility (0.1–1 mg/mL), guiding formulation for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.